Bis(2-chloro-4-nitrophenyl) sulfide
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Overview
Description
Bis(2-chloro-4-nitrophenyl) sulfide: is an organic compound with the molecular formula C12H6Cl2N2O4S It is characterized by the presence of two nitrophenyl groups substituted with chlorine atoms and linked by a sulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-4-nitrophenyl) sulfide typically involves the reaction of 2-chloro-4-nitrophenyl derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where 2-chloro-4-nitrophenyl halides react with thiol compounds under controlled conditions to form the desired sulfide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-chloro-4-nitrophenyl) sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Bis(2-chloro-4-nitrophenyl) sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis(2-chloro-4-nitrophenyl) sulfide exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The sulfide linkage can also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Bis(4-nitrophenyl) sulfide: Similar structure but lacks chlorine atoms.
Bis(2-chloroethyl) sulfide:
Properties
CAS No. |
65369-91-7 |
---|---|
Molecular Formula |
C12H6Cl2N2O4S |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-nitrophenyl)sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
InChI Key |
VLJCUEJFRMCVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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